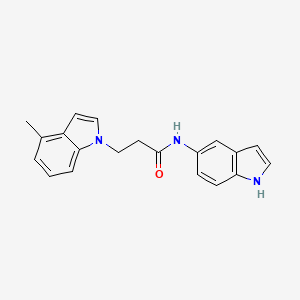

N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide

Description

Properties

Molecular Formula |

C20H19N3O |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-3-(4-methylindol-1-yl)propanamide |

InChI |

InChI=1S/C20H19N3O/c1-14-3-2-4-19-17(14)8-11-23(19)12-9-20(24)22-16-5-6-18-15(13-16)7-10-21-18/h2-8,10-11,13,21H,9,12H2,1H3,(H,22,24) |

InChI Key |

NELLRSXSTITLTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide typically involves the reaction of 1H-indole-5-carboxylic acid with 4-methyl-1H-indole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The indole rings can be oxidized to form corresponding oxindoles.

Reduction: The amide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the indole rings.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Oxindoles.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. Research indicates that compounds similar to N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

- In vitro Studies : A study evaluated the effect of indole derivatives on human cancer cell lines, demonstrating that certain modifications to the indole structure enhance cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to key proteins involved in cancer progression, such as tubulin and DNA topoisomerases. The results indicated favorable interactions, suggesting that these compounds could serve as lead candidates for further development .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Antibacterial Studies : Research demonstrated that derivatives of indole exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth. This mechanism was corroborated by molecular docking studies that revealed binding to bacterial enzymes critical for cell wall synthesis .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| This compound | HCT116 (Colon Cancer) | 12 | Cell cycle arrest at G2/M phase |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 18 |

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of its interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related propanamide/acetamide derivatives:

Key Observations

Indole vs. Sulfonamide Linkages :

- The target compound utilizes a bis-indole scaffold, whereas analogs like 51 and 54 incorporate sulfonamide or chlorobenzoyl groups. Sulfonamides may enhance solubility and target binding (e.g., COX enzymes) but increase metabolic liability . The bis-indole structure of the target compound may favor interactions with hydrophobic protein pockets (e.g., Bcl-2 family proteins) .

Substituent Impact on Bioactivity :

- Electron-withdrawing groups (e.g., nitro in 10l ) correlate with anticancer activity in indole derivatives, likely by enhancing electrophilic interactions with biological targets . The 4-methyl group in the target compound may reduce metabolic degradation compared to halogenated analogs.

Synthetic Approaches :

- Most analogs (e.g., 51 , 54 ) are synthesized via amide coupling between carboxylic acids and amines/sulfonamides . The target compound likely follows a similar route, substituting sulfonamides with indole-containing amines.

The target compound’s lack of polar substituents may limit solubility but improve blood-brain barrier penetration.

Biological Activity

Introduction

N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide is a compound derived from indole, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two indole moieties linked through a propanamide group. Its chemical formula is , and it possesses significant lipophilicity, which enhances its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O |

| Molecular Weight | 290.35 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

The compound induces apoptosis in cancer cells through the activation of caspase pathways. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death.

Antimicrobial Activity

This compound also displays antimicrobial properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The compound's MIC values indicate potent antibacterial activity, with values ranging from 10 to 50 µg/mL against various strains. This suggests its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal tissues.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in MCF-7 cells. The results showed a significant reduction in cell viability at concentrations above 20 µM, with an IC50 value calculated at 15 µM.

Study 2: Antimicrobial Activity Assessment

A separate investigation assessed the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus. The study revealed that at a concentration of 25 µg/mL, the compound inhibited bacterial growth by over 70%, indicating its potential as an antimicrobial agent.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(1H-indol-5-yl)-3-(4-methyl-1H-indol-1-yl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes coupling indole derivatives via nucleophilic substitution or amidation. For example:

- Step 1 : React 1H-indol-5-amine with a propanamide precursor (e.g., 3-(4-methyl-1H-indol-1-yl)propanoic acid) in anhydrous THF using coupling agents like EDCI or HATU .

- Step 2 : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, CHCl₃/MeOH gradients) .

- Critical Factors : Catalyst choice (e.g., palladium for cross-coupling), inert atmosphere (N₂/Ar), and solvent purity to avoid side reactions .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of indole substituents and amide linkage. For example, indole NH protons appear at δ 10-12 ppm, while methyl groups resonate at δ 2.3-2.5 ppm .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₉H₁₈N₃O: 304.1451; observed: 304.1448) .

- Melting Point : Assess purity (e.g., sharp melting range within 1-2°C) .

Q. What biological assays are appropriate for evaluating its therapeutic potential?

- Methodological Answer :

- Anticancer Activity : Use SRB/MTT assays against human tumor cell lines (e.g., MCF-7, A549). IC₅₀ values are calculated from dose-response curves .

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination via broth microdilution .

- Target Engagement : Radioligand binding assays (e.g., Bcl-2/Mcl-1 inhibition) with competitive displacement studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions may arise from impurities, assay conditions, or cell line variability. Strategies include:

- Purity Validation : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4%) .

- Assay Replication : Test across multiple cell lines (e.g., NCI-60 panel) and independent labs .

- Mechanistic Studies : Combine SAR analysis with proteomics (e.g., Western blot for apoptosis markers) to confirm target specificity .

Q. How does stereochemistry influence the compound’s activity?

- Methodological Answer : Enantiomers often exhibit divergent bioactivity. For example:

- Chiral Synthesis : Use (R)- or (S)-propanamide precursors with chiral auxiliaries (e.g., Evans’ oxazolidinones) .

- Activity Comparison : Test enantiomers in parallel assays. For instance, (S)-enantiomers of similar indole-propanamides show 10-fold higher FPR2 agonism than (R)-forms .

- Chiral Separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .

Q. What molecular modeling approaches predict target interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., Bcl-2). Focus on π-π stacking (indole-phenyl) and hydrogen bonds (amide-carbonyl) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .

Q. How can reaction conditions be optimized for scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (25-80°C), solvent (DMF vs. THF), and catalyst loading (0.1-5 mol%) to maximize yield .

- In-line Analytics : Use FTIR or ReactIR to monitor reaction kinetics in real time .

- Green Chemistry : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Q. What are best practices for safe handling and storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.